molecular formula C11H15NO B11913281 2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol

2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol

Cat. No.: B11913281
M. Wt: 177.24 g/mol
InChI Key: NWGVYUOUQYRLEO-UHFFFAOYSA-N
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Description

2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol is an organic compound that features an indane structure with an amino and hydroxyl functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol typically involves the reduction of 2,3-dihydro-1H-inden-4-one followed by amination.

Industrial Production Methods: Industrial production methods for this compound may involve catalytic hydrogenation processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced further to form saturated derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic effects, including its use in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications[][3].

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. These interactions can lead to various biological effects, including changes in cellular signaling pathways[3][3].

Comparison with Similar Compounds

Uniqueness: 2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol is unique due to the presence of both amino and hydroxyl groups, which provide it with distinct chemical reactivity and potential for diverse applications. Its specific structural arrangement allows for unique interactions with biological targets, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol

InChI

InChI=1S/C11H15NO/c12-11(7-13)10-6-2-4-8-3-1-5-9(8)10/h2,4,6,11,13H,1,3,5,7,12H2

InChI Key

NWGVYUOUQYRLEO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)C(CO)N

Origin of Product

United States

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